Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate
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Overview
Description
BENZYL N-[1-METHYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical research. This particular compound is notable for its unique structure, which includes a benzyl group, a naphthyl group, and a methylaminosulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-[1-METHYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the naphthylamine derivative, followed by the introduction of the methylaminosulfonyl group. The final step involves the coupling of the benzyl group with the carbamate moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
BENZYL N-[1-METHYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
BENZYL N-[1-METHYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BENZYL N-[1-METHYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
BENZYL N-[1-METHYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N3O5S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
benzyl N-[1-[[5-(methylsulfamoyl)naphthalen-1-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C22H23N3O5S/c1-15(24-22(27)30-14-16-8-4-3-5-9-16)21(26)25-19-12-6-11-18-17(19)10-7-13-20(18)31(28,29)23-2/h3-13,15,23H,14H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
IZCOFTIKEGEBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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